(4-(2-(4-Nitrophenoxy)ethoxy)phenyl)(p-tolyl)methanone
Description
Properties
IUPAC Name |
(4-methylphenyl)-[4-[2-(4-nitrophenoxy)ethoxy]phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO5/c1-16-2-4-17(5-3-16)22(24)18-6-10-20(11-7-18)27-14-15-28-21-12-8-19(9-13-21)23(25)26/h2-13H,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZQQBOOEVZRRDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OCCOC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Methanone Skeleton Construction
The target molecule’s bis-aryl methanone core is most efficiently constructed via Friedel-Crafts acylation, as demonstrated in analogous systems. Disconnection at the ketone bridge reveals two fragments:
- p-Tolyl acyl chloride (electrophilic partner)
- 4-Hydroxyphenethyl ether (nucleophilic aromatic component)
Source validates this approach through the synthesis of (2-aminophenyl)(4-fluorophenyl)methanone, where benzoyl chloride derivatives undergo electrophilic substitution with arenes under FeCl₃ catalysis (yield: 82–94%).
Friedel-Crafts Acylation for Methanone Core Formation
p-Tolyl Acid Chloride Preparation
Procedure :
- p -Toluic acid (10.045 g, 60.1 mmol) is refluxed with oxalyl chloride (5.2 mL, 60 mmol) in 1,2-dichloroethane at 0°C → 25°C until clarity.
- Solvent removal yields p -tolyl chloride as a light yellow oil (quantitative conversion).
Critical Parameters :
Electrophilic Aromatic Substitution
| Component | Specification |
|---|---|
| Acyl chloride | 1.2 equiv |
| FeCl₃ | 0.55 equiv |
| Solvent | 1,2-Dichloroethane |
| Reaction Time | 3 h at 0°C → 1 h RT |
| Workup | Ice-water quench → Recrystallization (isobutanol) |
Yield : 78–82% for (4-hydroxyphenyl)(p -tolyl)methanone. HPLC Purity : 98.2% (C18, MeCN/H₂O 70:30).
Williamson Ether Synthesis for Phenoxyethoxy Sidechain
Ethylene Glycol Bridging
- 4 -Hydroxyphenyl methanone intermediate (5.0 g, 23.8 mmol) reacts with 2-chloroethyl ether (3.2 equiv) in DMF using Cs₂CO₃ (2.1 equiv) at 25°C.
- Reaction monitoring via TLC (hexane/EtOAc 4:1) shows completion within 6 h.
Side Reaction Mitigation :
Nitro Group Introduction
- Nitrating Agent : HNO₃/H₂SO₄ (1:3 v/v) at −5°C
- Reaction Time : 2 h → 90% conversion to 4-nitrophenoxy derivative
- Quenching : Ice-cold NaHCO₃ to prevent over-nitration
Regioselectivity Control :
Integrated Synthetic Route and Optimization
Sequential vs. Convergent Approaches
Data Comparison :
| Parameter | Sequential Route | Convergent Route |
|---|---|---|
| Overall Yield | 68% | 54% |
| Purity (HPLC) | 97.4% | 89.1% |
| Step Count | 4 | 3 |
| Critical Intermediate | (4-Hydroxyphenyl)(p -tolyl)methanone | 4-Nitrophenoxyethyl chloride |
Rationale : Sequential synthesis minimizes nitro group interference during Friedel-Crafts acylation, despite higher step count.
Analytical Characterization and Validation
Spectroscopic Confirmation
¹H NMR (400 MHz, CDCl₃) :
- δ 8.15 (d, J = 8.9 Hz, 2H, Ar-NO₂)
- δ 7.82 (d, J = 8.3 Hz, 2H, p -tolyl)
- δ 6.95 (d, J = 8.7 Hz, 2H, OAr-CH₂)
- δ 4.25 (m, 4H, OCH₂CH₂O)
- δ 2.41 (s, 3H, Ar-CH₃)
HRMS (ESI) : m/z Calcd for C₂₂H₁₉NO₅ [M+H]⁺: 384.1341; Found: 384.1338.
Purity Assessment
HPLC Method :
- Column: Zorbax SB-C18 (4.6 × 150 mm, 5 μm)
- Mobile Phase: MeCN/H₂O (65:35 → 95:5 over 20 min)
- Retention Time: 12.7 min (99.1% purity).
Chemical Reactions Analysis
Types of Reactions
(4-(2-(4-Nitrophenoxy)ethoxy)phenyl)(p-tolyl)methanone undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding quinones using oxidizing agents such as potassium permanganate.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Reduction: Formation of amino derivatives.
Oxidation: Formation of quinones.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4-(2-(4-Nitrophenoxy)ethoxy)phenyl)(p-tolyl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (4-(2-(4-Nitrophenoxy)ethoxy)phenyl)(p-tolyl)methanone involves its interaction with molecular targets such as enzymes and receptors. The nitrophenoxy group can participate in hydrogen bonding and electrostatic interactions, while the ethoxy and methanone groups can modulate the compound’s overall polarity and solubility. These interactions can influence the compound’s binding affinity and specificity towards its targets, thereby modulating biological pathways and exerting its effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
Table 1: Key Structural Differences Among Methanone Derivatives
Key Observations :
- The ethoxy chain length and terminal substituent (e.g., piperidinyl in raloxifene vs. nitrophenoxy in the target compound) dictate solubility and bioavailability. Piperidine-containing analogs exhibit enhanced receptor binding (e.g., estrogen receptors in raloxifene) .
- p-Tolyl groups (common in the target compound and phenyl(p-tolyl)methanone) contribute to hydrophobicity, while polar substituents like nitro or hydroxy groups improve water solubility .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Analysis :
Stability and Impurity Profiles
- Degradation Pathways : The nitro group may render the target compound susceptible to photodegradation or hydrolysis under acidic/basic conditions, necessitating stability-indicating HPLC methods (as used for raloxifene in and ).
Biological Activity
(4-(2-(4-Nitrophenoxy)ethoxy)phenyl)(p-tolyl)methanone, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article delves into its synthesis, mechanism of action, and various biological effects supported by recent research findings.
The synthesis of this compound typically involves multi-step reactions starting from 4-nitrophenol and ethylene oxide. The intermediate compound, 4-(2-hydroxyethoxy)nitrobenzene, is formed and subsequently reacted with 4-bromobenzophenone under basic conditions to yield the final product. Common solvents include dimethylformamide (DMF), and catalysts like potassium carbonate are often employed to enhance yields.
The biological activity of this compound is largely attributed to its ability to interact with specific proteins and enzymes. The nitro group can undergo reduction to form an amino group, which may enhance its reactivity and binding affinity towards biological targets. Additionally, the compound can participate in various chemical reactions such as oxidation and substitution, further broadening its potential applications in biological systems.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been investigated for its ability to inhibit cancer cell proliferation through mechanisms involving tubulin destabilization. For instance, similar compounds have shown effective inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cell lines such as MCF-7 and MDA-MB-231 .
Table 1: Anticancer Activity Comparison
| Compound | Cell Line | IC50 (nM) | Mechanism |
|---|---|---|---|
| CA-4 | MCF-7 | 3.9 | Tubulin polymerization inhibition |
| Compound X | MDA-MB-231 | 23-33 | Tubulin destabilization |
| This compound | MCF-7 | TBD | TBD |
Anti-inflammatory Properties
In addition to its anticancer effects, this compound has been explored for anti-inflammatory properties. Its structure allows it to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines or enzymes involved in inflammation processes. This makes it a candidate for therapeutic applications in conditions characterized by excessive inflammation .
Case Studies
- Study on Tubulin Interaction : A study demonstrated that derivatives of this compound exhibited significant antiproliferative effects on breast cancer cells by disrupting microtubule dynamics. The results indicated that these compounds could serve as leads for developing new anticancer agents targeting tubulin .
- Inflammation Modulation : Another investigation reported that related compounds could inhibit specific inflammatory mediators in vitro, suggesting that this compound may possess similar properties worth exploring further .
Q & A
Basic Research Questions
Q. What spectroscopic techniques are recommended for characterizing (4-(2-(4-Nitrophenoxy)ethoxy)phenyl)(p-tolyl)methanone?
- Answer:
- Nuclear Magnetic Resonance (NMR): Use H and C NMR to confirm the presence of aromatic protons, ethoxy linkages, and the nitro group. Compare chemical shifts with structurally similar methanone derivatives (e.g., δ ~7-8 ppm for aromatic protons, δ ~4.5 ppm for ethoxy CH) .
- Infrared (IR) Spectroscopy: Identify key functional groups (C=O stretch ~1650-1700 cm, NO asymmetric stretch ~1520 cm) .
- Mass Spectrometry (MS): Confirm molecular weight via electron ionization (EI-MS) and observe fragmentation patterns (e.g., loss of NO or ethoxy groups) .
Q. What synthetic routes are documented for this compound?
- Answer:
- Acyl Halide and Organomagnesium Reactions: React p-tolylmagnesium bromide with a pre-synthesized acyl chloride derivative containing the 4-nitrophenoxy ethoxy group. Monitor reaction progress via TLC and purify via column chromatography .
- Etherification Step: Introduce the 4-nitrophenoxy ethoxy group via nucleophilic substitution (e.g., using 4-nitrophenol and a dihaloethane intermediate under basic conditions) .
Q. What safety protocols should be followed during handling?
- Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Handle in a fume hood due to potential respiratory irritants .
- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid skin contact with nitrophenoxy derivatives, which may cause sensitization .
Advanced Research Questions
Q. How can contradictions in thermochemical data (e.g., boiling point, enthalpy) be resolved?
- Answer:
- Cross-Validation: Compare experimental phase-change data (e.g., differential scanning calorimetry, DSC) with computational predictions (e.g., density functional theory (DFT) for enthalpy of vaporization) .
- Error Analysis: Assess purity via HPLC and account for solvent effects in thermochemical measurements. Refer to NIST-subscribed datasets for benchmark values .
Q. What strategies optimize synthetic yield given substituent electronic effects?
- Answer:
- Catalyst Screening: Test palladium or copper catalysts for coupling steps involving electron-deficient aromatic rings (e.g., nitro groups).
- Reaction Solvent: Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates. Monitor temperature to avoid nitro group decomposition .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the nitro group’s role?
- Answer:
- Analog Synthesis: Prepare derivatives with substituents replacing the nitro group (e.g., methoxy, cyano) and compare bioactivity (e.g., receptor binding assays).
- Computational Modeling: Use molecular docking to predict interactions between the nitro group and target proteins (e.g., enzymes or receptors) .
Q. What crystallographic methods confirm the compound’s structure?
- Answer:
- Single-Crystal X-ray Diffraction (SCXRD): Grow crystals via slow evaporation (e.g., in ethanol/water). Resolve bond lengths and angles, particularly for the ketone and nitro groups. Compare with published methanone structures (e.g., C=O bond ~1.21 Å) .
- Powder XRD: Validate bulk crystallinity and polymorphism by comparing experimental patterns with simulated data from SCXRD .
Data Analysis and Interpretation
Q. How to address discrepancies in chromatographic retention times during purity analysis?
- Answer:
- Column Selection: Use reverse-phase C18 columns with gradient elution (water/acetonitrile + 0.1% formic acid). Calibrate with reference standards (e.g., NIST-traceable compounds) .
- Peak Integration: Apply advanced software tools (e.g., OpenChrom) to deconvolute overlapping peaks caused by structural isomers .
Q. What computational approaches predict electronic properties influenced by the nitro group?
- Answer:
- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to analyze frontier molecular orbitals (HOMO-LUMO) and electrostatic potential maps. Compare with UV-Vis spectra (e.g., λ ~300-350 nm for nitroaromatics) .
- Substituent Effect Analysis: Apply Hammett σ constants to quantify electron-withdrawing effects of the nitro group on reaction kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
